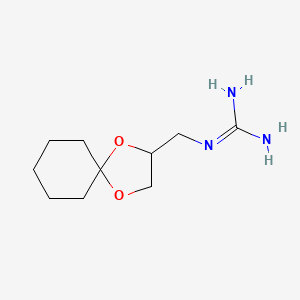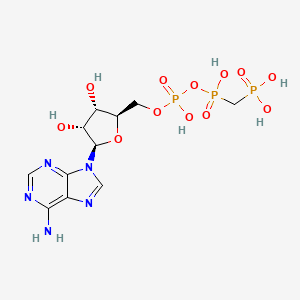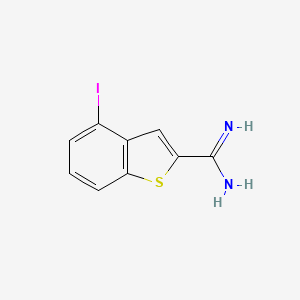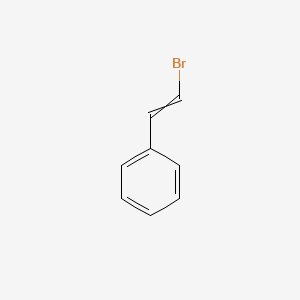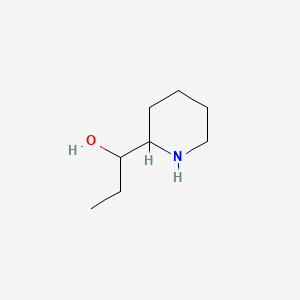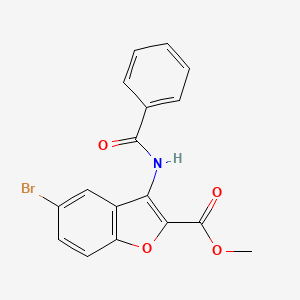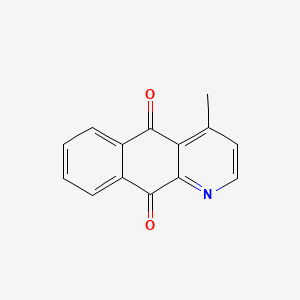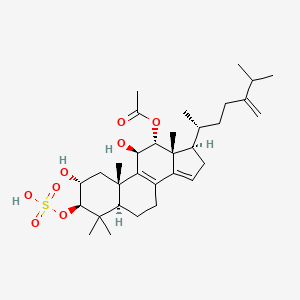
Sesbanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Sesbanine is a natural product found in Sesbania drummondii with data available.
Aplicaciones Científicas De Investigación
Total Synthesis and Absolute Configuration
Research by Tomioka and Koga (1988) highlighted the total synthesis of sesbanine, an alkaloid, starting from 1-malic acid. The key step was a highly stereoselective cycloannelation reaction, essential for forming a chiral quaternary carbon center. This work not only synthesized sesbanine but also helped establish its absolute configuration (Tomioka & Koga, 1988).
Facile Synthesis Approach
Another approach to synthesizing sesbanine was detailed by Wada, Nishihara, and Akiba (1985), who utilized the γ-addition of ketene silyl acetal of methyl 3-cyclopentenecarboxylate to quaternized methyl nicotinate. This method provided an alternative, possibly more efficient pathway to synthesize sesbanine (Wada, Nishihara, & Akiba, 1985).
Antitumor Activity
Powell and Smith (1981) investigated the antitumor activity of Sesbania drummondii, which led to the isolation of sesbanine. They discovered that while sesbanine and drummondol are present in highly cytotoxic fractions of S. drummondii, these purified compounds were essentially devoid of antitumor activity (Powell & Smith, 1981).
Agricultural Applications
Mekoya et al. (2009) conducted a study on the supplementation of Sesbania sesban to lactating ewes. They found that including Sesbania sesban in the diet improved milk yield and growth rate of lambs, demonstrating the potential of sesbanine-containing plants in livestock nutrition (Mekoya et al., 2009).
Polynuclear Heterocycles Synthesis
The synthesis of polynuclear heterocycles, which included the stereoselective synthesis of sesbanine, was explored by Wanner, Koomen, and Pandit (1982). Their research presented a novel approach in the field of organic synthesis, contributing to the broader understanding of alkaloid synthesis (Wanner, Koomen, & Pandit, 1982).
Antioxidant Properties
Fitriansyah, Fidrianny, and Ruslan (2017) studied the antioxidant activity of Sesbania sesban leaves extract. They discovered that Sesbania sesban has very strong antioxidant properties, correlating with high total phenolic, flavonoid, and carotenoid content. This highlights sesbanine's potential role in antioxidative applications (Fitriansyah, Fidrianny, & Ruslan, 2017).
Wastewater Treatment
In a study by Dan, Quang, Chiếm, and Brix (2011), Sesbania sesban was utilized in constructed wetland systems for high-strength wastewater treatment. They found that Sesbania sesban effectively removed pollutants and produced valuable nitrogen-rich biomass, illustrating an environmental application of sesbanine-containing plants (Dan, Quang, Chiếm, & Brix, 2011).
Economic Botany
Bunma and Balslev (2019) reviewed the economic botany of the genus Sesbania, to which sesbanine-containing plants belong. They found multiple uses across various fields such as human and animal food, medicine, and environmental applications, highlighting the broad utility of sesbanine and related compounds (Bunma & Balslev, 2019).
Propiedades
Número CAS |
72776-95-5 |
|---|---|
Nombre del producto |
Sesbanine |
Fórmula molecular |
C12H12N2O3 |
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
(3'R,4R)-3'-hydroxyspiro[2,7-naphthyridine-4,1'-cyclopentane]-1,3-dione |
InChI |
InChI=1S/C12H12N2O3/c15-7-1-3-12(5-7)9-2-4-13-6-8(9)10(16)14-11(12)17/h2,4,6-7,15H,1,3,5H2,(H,14,16,17)/t7-,12-/m1/s1 |
Clave InChI |
UETOAKFPMASNTK-JMCQJSRRSA-N |
SMILES isomérico |
C1C[C@@]2(C[C@@H]1O)C3=C(C=NC=C3)C(=O)NC2=O |
SMILES |
C1CC2(CC1O)C3=C(C=NC=C3)C(=O)NC2=O |
SMILES canónico |
C1CC2(CC1O)C3=C(C=NC=C3)C(=O)NC2=O |
Otros números CAS |
72776-95-5 |
Sinónimos |
sesbanine sesbanine, cis-(+-)-isomer sesbanine, trans-(+-)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




